molecular formula C13H13N5O B2382866 4-(dimethylamino)-2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile CAS No. 303986-37-0

4-(dimethylamino)-2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile

Cat. No. B2382866
CAS RN: 303986-37-0
M. Wt: 255.281
InChI Key: GNYZXMKQORGAOW-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dimethylamino)-2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile, also known as DMAPN, is a compound derived from nicotinonitrile, which is a derivative of nicotinic acid. It is a small molecule with a molecular weight of 151.2 g/mol and a molecular formula of C9H11N3O2. DMAPN is a versatile compound that has a wide range of applications in various scientific fields, such as chemistry, biochemistry, and pharmacology.

Scientific Research Applications

4-(dimethylamino)-2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of various compounds, such as pharmaceuticals, dyes, and agrochemicals. It is also used as a reagent for the synthesis of amides, esters, and other compounds. 4-(dimethylamino)-2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile is also used in the synthesis of various drugs, such as anti-inflammatory agents, antibiotics, and anticancer drugs.

Mechanism Of Action

4-(dimethylamino)-2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile is a small molecule that can be easily absorbed into cells and tissues. Once inside the cells, it binds to specific receptors on the cell surface, which triggers a series of biochemical reactions. These reactions lead to the activation of various proteins, enzymes, and hormones, which in turn lead to the desired physiological effect.
Biochemical and Physiological Effects
4-(dimethylamino)-2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antifungal, and antibacterial effects. It can also act as a vasodilator, which can help to reduce blood pressure and improve circulation. 4-(dimethylamino)-2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile has also been shown to have anti-cancer effects, as it can inhibit the growth of certain types of cancer cells.

Advantages And Limitations For Lab Experiments

The main advantage of using 4-(dimethylamino)-2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile in lab experiments is that it is a small molecule that is easy to synthesize and manipulate. It is also relatively inexpensive and can be easily obtained from chemical suppliers. However, it is important to note that 4-(dimethylamino)-2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile is a highly reactive compound, so it should be handled with care. It is also important to ensure that it is stored in a cool, dry place, as it can be easily degraded by heat or light.

Future Directions

There are a number of potential future directions for the use of 4-(dimethylamino)-2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile in scientific research. One potential application is in the development of new drugs, as 4-(dimethylamino)-2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile has demonstrated the ability to inhibit the growth of certain types of cancer cells. Another potential application is in the development of new agrochemicals, as 4-(dimethylamino)-2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile has demonstrated the ability to act as a fungicide and insecticide. Additionally, 4-(dimethylamino)-2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile could be used in the development of new dyes and pigments, as it has demonstrated the ability to bind to certain proteins and enzymes. Finally, 4-(dimethylamino)-2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile could be used in the development of new imaging techniques, as it has demonstrated the ability to bind to certain receptors and act as a contrast agent.

Synthesis Methods

4-(dimethylamino)-2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile can be synthesised by the reaction of nicotinonitrile with dimethylamine in the presence of an acid catalyst. This reaction is known as the ‘Diazotization’ reaction and produces a diazonium salt, which is then hydrolysed to form 4-(dimethylamino)-2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile. The reaction mechanism is as follows:
Step 1: Nicotinonitrile reacts with dimethylamine in the presence of an acid catalyst to form a diazonium salt.
Step 2: The diazonium salt is hydrolysed to form 4-(dimethylamino)-2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile.

properties

IUPAC Name

4-(dimethylamino)-2-[2-[(E)-hydroxyiminomethyl]pyrrol-1-yl]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O/c1-17(2)12-5-6-15-13(11(12)8-14)18-7-3-4-10(18)9-16-19/h3-7,9,19H,1-2H3/b16-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYZXMKQORGAOW-CXUHLZMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=C1)N2C=CC=C2C=NO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=C(C(=NC=C1)N2C=CC=C2/C=N/O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylamino)-2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile

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